
N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline is an organic compound that belongs to the class of nitrodienamines. This compound is characterized by the presence of a nitro group and a butadiene moiety attached to an aniline ring, with two methyl groups on the nitrogen atom. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline can be achieved through a one-step protocol involving the reaction of N,N-dimethylaniline with nitroacetaldehyde potassium salt and 3-aminocrotonates . This method yields the desired product in varying efficiencies depending on the specific conditions and substrates used. The reaction typically proceeds under mild conditions, with the temperature and solvent choice playing crucial roles in optimizing the yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different intermediates and products.
Substitution: The aniline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas, palladium on carbon, and sodium borohydride for reduction reactions. Oxidizing agents such as potassium permanganate and chromium trioxide are used for oxidation reactions. Solvents like ethanol, methanol, and dichloromethane are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields N,N-dimethyl-4-(4-aminobuta-1,3-dien-1-yl)aniline, while oxidation can lead to the formation of various oxidized intermediates.
Applications De Recherche Scientifique
N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can also participate in electrophilic aromatic substitution reactions, affecting various biochemical pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-3-(4-nitrobuta-1,3-dien-1-yl)aniline: Similar structure but with the nitro group at a different position.
N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)benzene: Lacks the aniline nitrogen, affecting its reactivity and applications.
Uniqueness
N,N-Dimethyl-4-(4-nitrobuta-1,3-dien-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
63944-07-0 |
|---|---|
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(4-nitrobuta-1,3-dienyl)aniline |
InChI |
InChI=1S/C12H14N2O2/c1-13(2)12-8-6-11(7-9-12)5-3-4-10-14(15)16/h3-10H,1-2H3 |
Clé InChI |
OFBFXZANXUICLJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=CC=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide](/img/structure/B14494946.png)
![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)

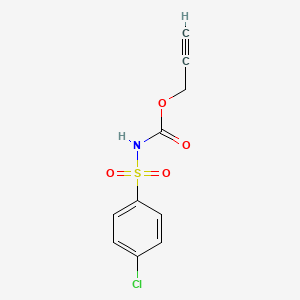
![Ethyl 3-[(diethoxyphosphoryl)oxy]but-3-enoate](/img/structure/B14494964.png)
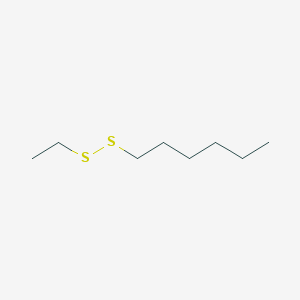
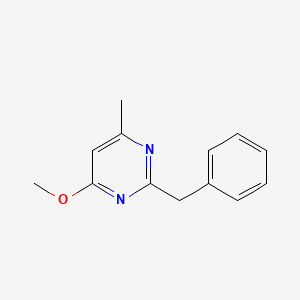


![acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol](/img/structure/B14494989.png)
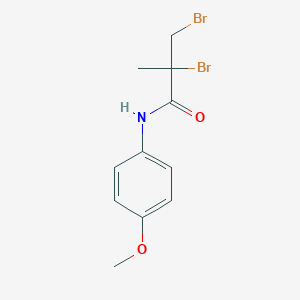
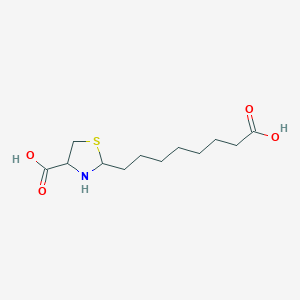
![1,1'-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone](/img/structure/B14495010.png)
